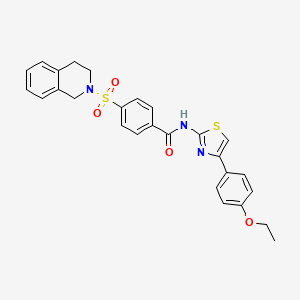

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

描述

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonyl-linked 3,4-dihydroisoquinoline moiety and a 4-(4-ethoxyphenyl)thiazol-2-yl substituent. The compound’s synthesis likely involves sulfonation of the dihydroisoquinoline precursor followed by coupling with the thiazol-2-amine intermediate via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) . Structural confirmation typically employs ¹H/¹³C-NMR, IR (e.g., νC=O at ~1660–1680 cm⁻¹, absence of νS-H), and mass spectrometry .

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-2-34-23-11-7-20(8-12-23)25-18-35-27(28-25)29-26(31)21-9-13-24(14-10-21)36(32,33)30-16-15-19-5-3-4-6-22(19)17-30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHYXCQVZAHSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include the following steps:

Formation of the dihydroisoquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.

Introduction of the sulfonyl group: : This can be accomplished using sulfonyl chlorides under basic conditions.

Formation of the thiazole ring: : Thiazole synthesis may involve the condensation of α-haloketones with thioureas.

Attachment of the ethoxyphenyl group: : This step usually involves a Suzuki coupling reaction between an aryl halide and a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This could involve continuous flow chemistry techniques, which allow for better control of reaction parameters and scaling up of production.

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: : Potentially transforming the dihydroisoquinoline moiety to an isoquinoline.

Reduction: : Reducing the sulfonyl group to a thiol.

Substitution: : Functionalizing the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic or electrophilic reagents, depending on the target functional group.

Major Products Formed

Oxidation: : Isoquinoline derivatives.

Reduction: : Thiol or amine derivatives.

Substitution: : Varied products depending on the substituent introduced.

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. For instance, derivatives of benzamides have been shown to exhibit moderate to high potency against RET kinases, which are implicated in various cancers including thyroid and lung cancers. Compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide have been evaluated for their ability to inhibit cell proliferation driven by RET wildtype and gatekeeper mutations .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been suggested that compounds containing the 3,4-dihydroisoquinoline moiety may play a role in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The sulfonamide group enhances binding affinity to target proteins, potentially leading to improved therapeutic outcomes .

High-throughput Screening

A high-throughput screening identified a related compound as a potent inhibitor of aldo-keto reductase AKR1C3, which is involved in steroid metabolism and has implications in breast and prostate cancer treatment. This highlights the relevance of the dihydroisoquinoline structure in developing inhibitors that target such enzymes effectively .

Clinical Applications

In clinical settings, compounds derived from the same family have shown promise in improving patient outcomes in trials for conditions like schizophrenia and depression. The ability to cross the blood-brain barrier is critical for these applications, which has been a focus of ongoing research .

作用机制

The compound's mechanism of action would depend on its interaction with biological targets. For instance, if it acts as a drug, it might inhibit a specific enzyme or receptor pathway. Its molecular targets could include proteins, DNA, or cellular membranes, depending on its structure and functional groups.

相似化合物的比较

Table 1. Structural Comparison of Key Analogs

Physicochemical and Pharmacokinetic Properties

- LogP : The 4-ethoxyphenyl group elevates logP (~3.5–4.0 estimated) relative to methoxy-substituted analogs (e.g., logP ~2.8–3.2 for oxadiazole derivatives ).

- Metabolic Stability : Thiazole cores generally exhibit moderate metabolic resistance, whereas oxadiazoles (e.g., ) show higher stability due to reduced susceptibility to cytochrome P450 oxidation.

生物活性

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a sulfonamide group linked to a thiazole and a dihydroisoquinoline moiety, which are critical for its biological activity.

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it targets 17-beta-hydroxysteroid dehydrogenase AKR1C3 , which is implicated in steroid metabolism and cancer cell proliferation. High-throughput screening identified related compounds that exhibited low nanomolar potency against this enzyme .

- Modulation of Cellular Pathways :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Inhibition of AKR1C3 | <0.1 | Highly selective |

| Study B | Antitumor activity | 0.5 | Effective in cellular assays |

| Study C | Inhibition of cell proliferation | 0.75 | Demonstrated in breast cancer models |

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of related compounds demonstrated that those with similar structural features inhibited cell proliferation in breast cancer models. The mechanism was attributed to the inhibition of AKR1C3, leading to reduced steroid hormone levels essential for tumor growth .

Case Study 2: Selectivity and Potency

Research highlighted the selectivity of the compound for specific isoforms of target enzymes, which is crucial for minimizing side effects in therapeutic applications. The structure-activity relationship analysis revealed that modifications in the thiazole ring significantly enhanced potency against AKR1C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。